molecular formula C14H16N2O4 B2926527 1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide CAS No. 1421515-92-5

1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide

Cat. No. B2926527
CAS RN: 1421515-92-5
M. Wt: 276.292
InChI Key: MQNJPLAZHJLHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s possible that it could undergo reactions typical of other azetidines and aromatic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the presence of functional groups and the overall structure of the molecule .

Mechanism of Action

Target of Action

The compound “1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE” primarily targets the cholinesterase enzyme . Cholinesterase is a key enzyme involved in the regulation of the neurotransmitter acetylcholine, which plays a crucial role in memory and cognition. Inhibition of this enzyme is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its target, the cholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can help to mitigate the cognitive decline associated with Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase . By inhibiting cholinesterase, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This can enhance neuronal communication and potentially improve cognitive function in Alzheimer’s disease .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of cholinesterase, leading to increased levels of acetylcholine . At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These factors would likely be assessed through a combination of experimental testing and computational modeling .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action. This could involve a combination of experimental and computational approaches .

properties

IUPAC Name

1-acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)16-7-10(8-16)14(18)15-11-2-3-12-13(6-11)20-5-4-19-12/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJPLAZHJLHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide

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